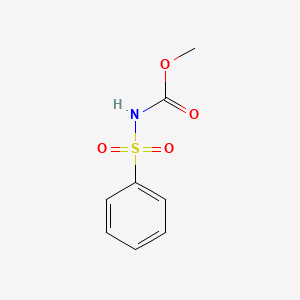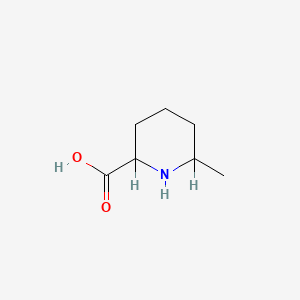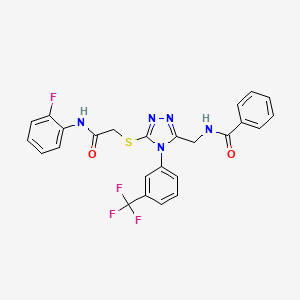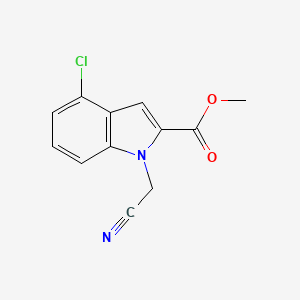
methyl N-(benzenesulfonyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(benzenesulfonyl)carbamate is an organic compound . It is a type of carbamate, which are useful protecting groups for amines . They can be installed and removed under relatively mild conditions .
Synthesis Analysis
Methyl carbamate, a related compound, is prepared by the reaction of methanol and urea . A series of new carbamates of 4-nitrophenylchloroformate were synthesized in a simple nucleophilic substitution reaction . Another synthesis method involves the reaction of aniline, urea, and methanol .Molecular Structure Analysis
The molecular formula of methyl N-(benzenesulfonyl)carbamate is C8H9NO4S . Its exact mass is 215.02523 g/mol .Chemical Reactions Analysis
Carbamates, including methyl N-phenyl carbamate, can undergo decomposition reactions . For example, they can be decomposed at temperatures of 160–200 °C .Physical And Chemical Properties Analysis
Methyl carbamate, a related compound, is a colorless solid . It has a molar mass of 75 g/mol, a density of 1.136 at 56 °C, a melting point of 52 °C, a boiling point of 177 °C, and a solubility in water of 20 g/L .科学的研究の応用
Antitumor Activity
Methyl N-(benzenesulfonyl)carbamate has been investigated for its antitumor properties in various experimental models. A notable study by Atassi and Tagnon (1975) found that a compound related to methyl N-(benzenesulfonyl)carbamate was active against several types of cancer, including lymphoid leukemia, lymphocytic leukemia, melanotic melanoma, and Lewis lung carcinoma. This activity was influenced by factors such as the vehicle used for drug suspension and the route of administration. The study highlights the compound's low toxicity at therapeutically active doses, making it a candidate for clinical application (Atassi & Tagnon, 1975).
Agricultural Applications
In the agricultural sector, derivatives of methyl N-(benzenesulfonyl)carbamate, such as carbendazim, are widely used for the prevention and control of fungal diseases. Campos et al. (2015) discussed the formulation of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for carbendazim and tebuconazole, aimed at enhancing the delivery and efficacy of these fungicides. The study demonstrates the potential of these carrier systems to modify the release profiles of the fungicides, reduce environmental and human toxicity, and improve the treatment and prevention of fungal diseases in plants (Campos et al., 2015).
Adsorption and Removal of Hazardous Chemicals
The adsorption characteristics of graphene toward various organic chemicals, including those with benzene rings similar to the structure of methyl N-(benzenesulfonyl)carbamate, were investigated by Wu et al. (2011). The study found that graphene could effectively remove hazardous chemicals from wastewater, showcasing the high adsorption capacity of graphene for compounds with larger molecule sizes and more benzene rings. This research suggests the potential for using graphene-based materials in the removal of chemical contaminants that share structural similarities with methyl N-(benzenesulfonyl)carbamate (Wu et al., 2011).
Synthesis of Novel Compounds
Research by Rajeswaran and Srinivasan (1994) explored the synthesis of benzocarbazoloquinones via oxidative cyclization, involving ethyl 1-benzenesulfonyl-2-bromomethyl-5-methoxyindole-3-carboxylate, a compound related to methyl N-(benzenesulfonyl)carbamate. This study contributes to the field of organic synthesis, demonstrating the potential for creating novel compounds with potential applications in medicinal chemistry and material science (Rajeswaran & Srinivasan, 1994).
作用機序
Target of Action
Methyl N-(benzenesulfonyl)carbamate is a type of carbamate compound . Carbamates are known to interact with various targets, including enzymes and receptors, modulating their activity . .
Mode of Action
Carbamates, including methyl N-(benzenesulfonyl)carbamate, are known to modulate inter- and intramolecular interactions with their target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety
Biochemical Pathways
Carbamates are known to be involved in various biochemical pathways . For instance, they can undergo enzymatic hydrolysis, leading to changes in downstream metabolic pathways . .
Pharmacokinetics
Carbamates, including methyl N-(benzenesulfonyl)carbamate, are known for their chemical stability and capability to permeate cell membranes, which can influence their Absorption, Distribution, Metabolism, and Excretion (ADME) properties . Substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .
Result of Action
Carbamates in general are known to have various effects depending on their specific structure and the targets they interact with .
Action Environment
The action, efficacy, and stability of methyl N-(benzenesulfonyl)carbamate can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of carbamates . .
Safety and Hazards
Methyl benzenesulfonate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing cancer . Methyl carbamate, another related compound, is also considered hazardous and has similar safety concerns .
特性
IUPAC Name |
methyl N-(benzenesulfonyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-13-8(10)9-14(11,12)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSZICITQBPJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028528 |
Source


|
| Record name | Methyl N-(benzenesulfonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-[2-(benzylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B2957252.png)

![N-[2-(cyclohexen-1-yl)ethyl]-2-fluoro-5-piperidin-1-ylsulfonylbenzamide](/img/structure/B2957258.png)
![1-(1,3-Benzodioxol-5-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea](/img/structure/B2957259.png)
![Methyl 2-[[4-[(2,5-dimethylphenyl)sulfonylamino]benzoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2957260.png)

![8-ethoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2957262.png)


![5-Fluoro-4-methyl-6-[4-(2-phenoxyethylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2957268.png)


![1-((3,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2957271.png)
![4-Chloro-3-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2957274.png)